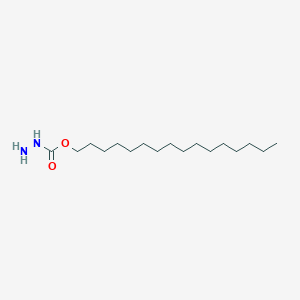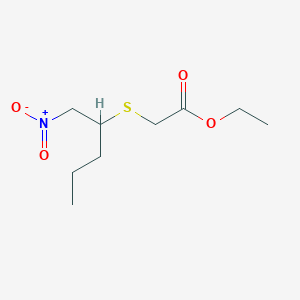![molecular formula C10H22FNSi B14374921 N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine CAS No. 89995-03-9](/img/structure/B14374921.png)
N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine is a chemical compound that belongs to the class of organosilicon compounds It features a unique structure with a fluoro-substituted silicon atom bonded to a propyl group and an allylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as diethylfluorosilane and allylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Commonly used catalysts include transition metal complexes.
Purification: After the reaction is complete, the product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced silicon-containing compounds.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine involves its interaction with molecular targets through its functional groups. The fluoro-substituted silicon atom can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-Difluoroethyl)prop-2-en-1-amine: This compound features a difluoroethyl group instead of the diethyl(fluoro)silyl group.
N-(2,2-Dichloroethyl)prop-2-en-1-amine: Similar structure but with chlorine atoms instead of fluorine.
N-(2,2-Dimethylpropyl)prop-2-en-1-amine: Contains a dimethylpropyl group instead of the diethyl(fluoro)silyl group.
Uniqueness
N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine is unique due to the presence of the fluoro-substituted silicon atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.
Properties
CAS No. |
89995-03-9 |
|---|---|
Molecular Formula |
C10H22FNSi |
Molecular Weight |
203.37 g/mol |
IUPAC Name |
2-[diethyl(fluoro)silyl]-N-prop-2-enylpropan-1-amine |
InChI |
InChI=1S/C10H22FNSi/c1-5-8-12-9-10(4)13(11,6-2)7-3/h5,10,12H,1,6-9H2,2-4H3 |
InChI Key |
MERRBXAPMGPWCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(C(C)CNCC=C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine](/img/structure/B14374839.png)
![1-(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14374841.png)
![1,1'-Dihydroxy-3,3'-dimethyl[2,2'-binaphthalene]-5,5',8,8'-tetrone](/img/structure/B14374842.png)
![O-{[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]methyl} phosphorodichloridothioate](/img/structure/B14374849.png)



![5-Bromo-2-[(phenylsulfanyl)methyl]benzoic acid](/img/structure/B14374892.png)


![(5E)-5-[(4-Methoxyphenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14374907.png)
![2-{2-[(2,3-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14374911.png)


